3-(2-methyl-4-oxo-5,6-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-3(4H)-yl)benzoic acid
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Overview
Description
3-(2-methyl-4-oxo-5,6-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-3(4H)-yl)benzoic acid is a useful research compound. Its molecular formula is C18H16N2O4 and its molecular weight is 324.336. The purity is usually 95%.
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Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of 3-(2-methyl-4-oxo-5,6-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-3(4H)-yl)benzoic acid involves several steps. Generally, the compound can be synthesized starting from simple aromatic precursors through multi-step reactions including nitration, reduction, cyclization, and carboxylation. Each step must be carefully controlled to ensure the desired structure is achieved.
Industrial Production Methods: : In an industrial setting, the production of such a complex molecule would require optimized procedures to maximize yield and purity. Large-scale synthesis might involve batch processes or continuous flow chemistry techniques with advanced control systems to manage reaction conditions.
Chemical Reactions Analysis
Types of Reactions: : This compound can undergo several chemical reactions. Oxidation and reduction reactions can alter the oxidation states of its functional groups. Substitution reactions, such as nucleophilic aromatic substitution, can modify the aromatic rings. Its benzoic acid group can participate in esterification and amidation reactions.
Common Reagents and Conditions: : For oxidation, common reagents might include potassium permanganate or chromium trioxide. Reduction could involve hydrogenation with a palladium catalyst or sodium borohydride. Substitution reactions often use bases or acids as catalysts, depending on the specific reaction pathway.
Major Products: : Oxidation typically yields more oxidized functional groups such as ketones or carboxylic acids. Reduction might yield alcohols or amines. Substitution reactions can introduce various substituents onto the aromatic rings, depending on the reagents used.
Scientific Research Applications
Chemistry: : This compound's unique structure makes it a potential candidate for studying reaction mechanisms and exploring synthetic pathways for similar complex molecules.
Biology: : It could serve as a molecular probe or a lead compound in the development of new drugs. Its interactions with biological targets might be investigated to understand its potential therapeutic effects.
Medicine: : If biologically active, it might be explored for its pharmacological properties, such as anti-inflammatory, anticancer, or antimicrobial effects. Preclinical studies could evaluate its efficacy and safety profiles.
Industry: : Its complex structure might be useful in material sciences, potentially contributing to the development of novel materials with unique properties.
Mechanism of Action
The exact mechanism of action would depend on the compound's interaction with specific molecular targets. For instance, it might inhibit or activate enzymes, interact with receptors, or interfere with nucleic acids. Understanding these interactions at a molecular level would require detailed biochemical studies.
Comparison with Similar Compounds
Unique Features: : What sets 3-(2-methyl-4-oxo-5,6-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-3(4H)-yl)benzoic acid apart is its distinct benzoxadiazocin core, which is less common compared to other more frequently studied heterocyclic compounds.
Similar Compounds: : Similar compounds might include those with benzoxadiazocin structures or those that combine similar aromatic and carboxyl functional groups. Examples could be other benzoxadiazocin derivatives or complex benzoic acid derivatives.
List of Similar Compounds
2-methyl-4-oxo-5,6-dihydro-2H-benzoxadiazocin
3-(2-methyl-4-oxo-2H-benzoxadiazocin-3-yl)benzoic acid
4-hydroxy-3-(2-methyl-4-oxo-2H-benzoxadiazocin-3-yl)benzoic acid
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Properties
IUPAC Name |
3-(9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-trien-10-yl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4/c1-18-10-14(13-7-2-3-8-15(13)24-18)19-17(23)20(18)12-6-4-5-11(9-12)16(21)22/h2-9,14H,10H2,1H3,(H,19,23)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCKXLTWFHBRJCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3=CC=CC=C3O1)NC(=O)N2C4=CC=CC(=C4)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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